Ethyl 4-methyl-2-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of ethyl 4-methyl-2-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyrimidine-5-carboxylate involves multiple steps. One common synthetic route includes the reaction of piperazine with a substituted pyrimidine derivative in the presence of a base such as potassium carbonate in chloroform at room temperature . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Ethyl 4-methyl-2-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring.
Scientific Research Applications
Ethyl 4-methyl-2-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and other medical conditions.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses and inflammation . Additionally, the compound may exert its effects by modulating the expression of certain proteins involved in cellular stress responses and apoptosis.
Comparison with Similar Compounds
Ethyl 4-methyl-2-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as ethyl 2-(methylthio)-4-(3-oxo-1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate . While both compounds share a pyrimidine core, their unique substituents confer different chemical and biological properties. The spirocyclic structure in this compound distinguishes it from other similar compounds, potentially offering unique advantages in terms of stability and reactivity.
Properties
IUPAC Name |
ethyl 4-methyl-2-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-4-22-14(21)13-10-17-15(18-12(13)2)20-9-7-16(11-20)6-5-8-19(16)3/h10H,4-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVFAGNJPZAYOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)N2CCC3(C2)CCCN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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